N-(hexan-2-yl)cyclohexanamine
Description
N-(hexan-2-yl)cyclohexanamine is a secondary aliphatic amine composed of a cyclohexyl group bonded to a hexan-2-yl substituent via a nitrogen atom. Enzymatic synthesis pathways, such as amine transaminase/acyl transferase cascades, may be employed for its enantioselective production, though challenges in catalytic efficiency and enantioselectivity are noted in similar systems .
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-hexan-2-ylcyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
DHPVQTBAQMCDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares N-(hexan-2-yl)cyclohexanamine with structurally related cyclohexanamine derivatives:
Key Observations :
- Polarity : Compounds with polar groups (e.g., methoxy, tetrazole) exhibit higher solubility in polar solvents compared to the aliphatic hexan-2-yl derivative.
- Reactivity : Propargyl-substituted analogs (e.g., N-(1-Methylprop-2-yn-1-yl)cyclohexanamine) are more reactive due to the presence of a triple bond, whereas hexan-2-yl derivatives are chemically stable under standard conditions .
Key Observations :
- Enzymatic Challenges : The low enantioselectivity (56% ee) and activity of MsAcT in synthesizing hexan-2-yl derivatives highlight limitations in biocatalytic approaches for chiral amines .
- Purification : Silica gel chromatography and distillation are standard for aliphatic derivatives, while enzymatic products may require specialized separation techniques.
Physicochemical Properties
Physical and spectral properties of selected compounds:
Key Observations :
- NMR Signatures : Aromatic protons (e.g., pyridine at δ 8.2) and polar groups (e.g., methoxy at δ 3.3) provide distinct spectral markers absent in the hexan-2-yl analog.
Key Observations :
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